2,3-Dimethylquinoxaline-5,6-diamine 2,3-Dimethylquinoxaline-5,6-diamine
Brand Name: Vulcanchem
CAS No.: 57436-96-1
VCID: VC15982381
InChI: InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

2,3-Dimethylquinoxaline-5,6-diamine

CAS No.: 57436-96-1

Cat. No.: VC15982381

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylquinoxaline-5,6-diamine - 57436-96-1

Specification

CAS No. 57436-96-1
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 2,3-dimethylquinoxaline-5,6-diamine
Standard InChI InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3
Standard InChI Key SQVLOESUBNMSDI-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C(=N1)C=CC(=C2N)N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a quinoxaline backbone—a bicyclic system formed by two fused pyrazine and benzene rings. The substitution pattern includes:

  • Methyl groups at positions 2 and 3.

  • Primary amine groups at positions 5 and 6.

This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name for the compound is 6-N,3-dimethylquinoxaline-5,6-diamine, and its canonical SMILES representation is CC1=CN=C2C=CC(=C(C2=N1)N)NC.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
InChI KeyHMNOVNDXASSVGB-UHFFFAOYSA-N
XLogP31.5 (estimated)
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors4 (pyrazine nitrogens)

Synthesis and Reaction Pathways

General Synthesis of Quinoxaline Derivatives

Quinoxalines are typically synthesized via condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. For 2,3-dimethylquinoxaline-5,6-diamine, the likely precursors are:

  • 5,6-diamino-2,3-dimethylquinoxaline (or a substituted o-phenylenediamine derivative).

  • Glyoxal or 2,3-butanedione as the dicarbonyl component .

The reaction proceeds under mild acidic or neutral conditions, often in solvent-free environments or polar aprotic solvents like ethanol.

Regioselective Modifications

Studies on analogous 2,3-dimethylquinoxalines reveal that methyl groups adjacent to nitrogen atoms are susceptible to oxidation. For example, selenium dioxide (SeO₂) selectively oxidizes methyl groups to aldehydes in 2,3-dimethyl-6-substituted-quinoxalines, a process governed by the mesomeric effect of substituents . While no direct data exists for 2,3-dimethylquinoxaline-5,6-diamine, its amine substituents likely enhance electron density at the pyrazine ring, altering oxidation regioselectivity compared to non-aminated analogs.

Table 2: Comparative Reactivity of Quinoxaline Derivatives

CompoundReactivity SitePrimary Reaction
2,3-DimethylquinoxalineC2/C3 methylOxidation to aldehyde
6-Nitro-2,3-dimethylquinoxalineC2 methylNitro-directed oxidation
2,3-Dimethylquinoxaline-5,6-diamineC5/C6 aminesPotential nucleophilic substitution

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for methyl groups (δ ~2.6–2.8 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Amine protons may appear as broad singlets (δ ~5.0–6.0 ppm) but are often exchange-broadened .

    • ¹³C NMR: Quinoxaline carbons resonate at δ ~140–160 ppm, while methyl carbons appear at δ ~20–25 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 188.1 ([M+H]⁺) aligns with the compound’s molecular weight.

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Its stability under acidic/basic conditions remains uncharacterized, though quinoxalines generally resist hydrolysis due to aromatic stabilization.

Pharmacological and Industrial Applications

Materials Science Applications

The planar aromatic structure and electron-rich amines make this compound a candidate for:

  • Organic semiconductors: As a charge-transport layer in OLEDs.

  • Coordination complexes: Ligand for transition metals in catalysis.

Comparative Analysis with Related Compounds

6-N,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5)

Unlike the quinoxaline derivative, this quinoline-based compound features a single benzene ring fused to a pyridine ring. The quinoline backbone reduces electron density at the amine groups, decreasing nucleophilicity compared to 2,3-dimethylquinoxaline-5,6-diamine.

2,3-Dimethylquinoxaline

The absence of amine groups in this analog limits its hydrogen-bonding capacity, rendering it less suitable for biological applications but more stable under oxidative conditions .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies for high-yield synthesis.

  • Biological Screening: Evaluate in vitro toxicity and efficacy against cancer cell lines.

  • Computational Modeling: Predict reactivity using DFT calculations at the ωB97XD/6-311G++(d,p) level .

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